REACTION_CXSMILES
|
C1(C(=[N:14][C:15]2[CH:24]=[CH:23][C:22]3[C:21]([CH3:26])([OH:25])[CH2:20][CH2:19][CH2:18][C:17]=3[N:16]=2)C2C=CC=CC=2)C=CC=CC=1.Cl>C1COCC1>[NH2:14][C:15]1[CH:24]=[CH:23][C:22]2[C:21]([CH3:26])([OH:25])[CH2:20][CH2:19][CH2:18][C:17]=2[N:16]=1
|
Name
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|
Quantity
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180 mg
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Type
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reactant
|
Smiles
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C1(=CC=CC=C1)C(C1=CC=CC=C1)=NC1=NC=2CCCC(C2C=C1)(O)C
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Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
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|
Quantity
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20 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CONCENTRATION
|
Details
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the reaction mixture was partially concentrated under reduced pressure to a volume of approximately 2 mL
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Type
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ADDITION
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Details
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The mixture was diluted with ethyl acetate (30 mL), saturated aqueous sodium bicarbonate solution (15 mL), saturated aqueous sodium carbonate (10 mL), and brine (15 mL)
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Type
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CUSTOM
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Details
|
The layers were separated
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Type
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EXTRACTION
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Details
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the aqueous layer was extracted with ethyl acetate (2×15 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
The combined organics were dried over sodium sulfate
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Type
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FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by chromatography on silica gel (0.5-10% methanol/dichloromethane linear gradient)
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
NC1=NC=2CCCC(C2C=C1)(O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |